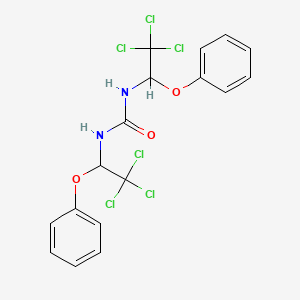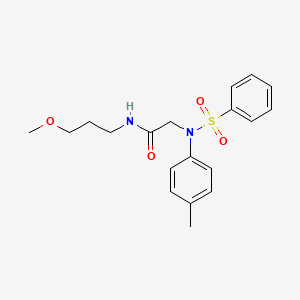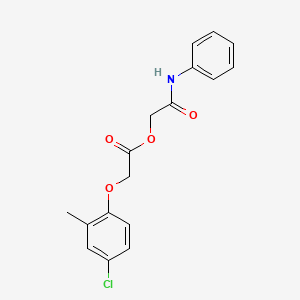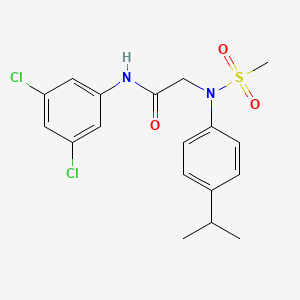![molecular formula C15H16N3O7P B5212760 dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate](/img/structure/B5212760.png)
dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate, also known as DNP-AM, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the phosphonate family and is characterized by its unique molecular structure, which consists of a central phosphorus atom surrounded by two nitrophenyl groups and a methyl group on either side. In
Scientific Research Applications
Dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate has been used in a variety of scientific research applications, including as a fluorescent probe for imaging cellular membranes, as a substrate for enzyme assays, and as a model compound for studying the reactivity of phosphonates. It has also been investigated for its potential use as a therapeutic agent for the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate is not well-understood, but it is believed to involve the interaction of the phosphonate group with various cellular components, including enzymes and receptors. This interaction can lead to changes in cellular signaling pathways and ultimately affect cellular function.
Biochemical and Physiological Effects:
dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate has been shown to have a variety of biochemical and physiological effects, including inhibition of enzyme activity, modulation of cellular signaling pathways, and induction of apoptosis in cancer cells. It has also been shown to have antioxidant properties and may be useful in protecting cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate in lab experiments is its versatility. It can be used in a variety of assays and imaging techniques and has been shown to be effective in a range of cell types and organisms. However, one limitation of using dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Future Directions
There are many potential future directions for research on dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate, including further investigation of its mechanism of action, development of new synthetic methods for producing the compound, and exploration of its potential therapeutic applications. Additionally, dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate could be used as a tool for studying the reactivity and function of phosphonates in biological systems, which could lead to the development of new drugs and therapies.
Synthesis Methods
The synthesis of dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate involves the reaction of 3-nitrobenzaldehyde with nitromethane to form 3-nitropropenal, which is then reacted with dimethyl phosphite to produce dimethyl {(3-nitrophenyl)[(3-nitrophenyl)amino]methyl}phosphonate. The synthesis method is relatively simple and has been well-documented in the literature.
properties
IUPAC Name |
N-[dimethoxyphosphoryl-(3-nitrophenyl)methyl]-3-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N3O7P/c1-24-26(23,25-2)15(11-5-3-7-13(9-11)17(19)20)16-12-6-4-8-14(10-12)18(21)22/h3-10,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXMWYLWYADGTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(C1=CC(=CC=C1)[N+](=O)[O-])NC2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N3O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[dimethoxyphosphoryl-(3-nitrophenyl)methyl]-3-nitroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetonitrile](/img/structure/B5212677.png)

![4-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5212686.png)

![4-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5212700.png)
![N-[1-[(2-naphthylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5212702.png)
![2-{1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}pyridine trifluoroacetate](/img/structure/B5212708.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5212715.png)


![1-[4-(4-allyl-2-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B5212738.png)
![N-(3-isoxazolylmethyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5212749.png)
![1-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5212778.png)
![methyl 4-[3-(4-biphenylyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutanoate](/img/structure/B5212781.png)